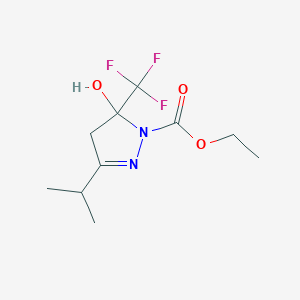
ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate is a synthetic organic compound with a complex structure. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also includes a trifluoromethyl group, a hydroxy group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. The hydroxy group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
- Ethyl 5-hydroxy-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate
Uniqueness
Ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate is unique due to the presence of both the trifluoromethyl and hydroxy groups, which confer distinct chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group increases the compound’s ability to form hydrogen bonds, influencing its biological activity.
Propiedades
Fórmula molecular |
C10H15F3N2O3 |
|---|---|
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-3-propan-2-yl-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate |
InChI |
InChI=1S/C10H15F3N2O3/c1-4-18-8(16)15-9(17,10(11,12)13)5-7(14-15)6(2)3/h6,17H,4-5H2,1-3H3 |
Clave InChI |
VUGDXOWQBISQRE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C(CC(=N1)C(C)C)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)
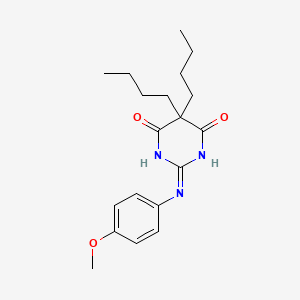
![1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453216.png)
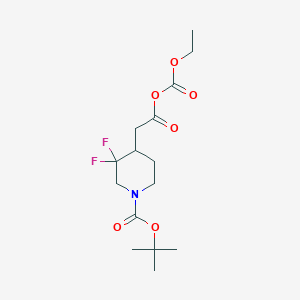
![3-chloro-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide](/img/structure/B12453223.png)
![N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}](/img/structure/B12453226.png)

![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B12453240.png)
![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)
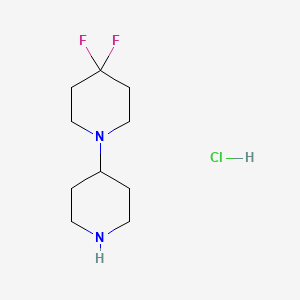
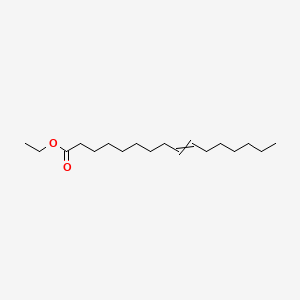
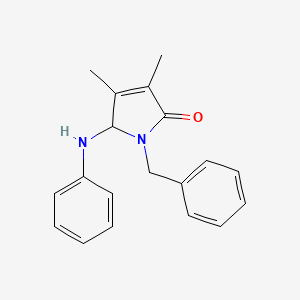
![N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B12453281.png)
